molecular formula C14H15BrN2O B2488427 2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide CAS No. 1825464-84-3

2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide

Cat. No.: B2488427
CAS No.: 1825464-84-3
M. Wt: 307.191
InChI Key: FHABMVBHOWQWSX-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide is an organic compound with a complex structure that includes a brominated aromatic ring, a cyano group, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methylacetophenone to introduce the bromine atom at the meta position. This is followed by the formation of the acetamide group through a reaction with chloroacetyl chloride and subsequent introduction of the cyano group using sodium cyanide. The final step involves the cyclopropylation of the intermediate product using cyclopropylmethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the cyano group or to reduce the bromine atom to a less reactive form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes. Substitution reactions typically result in the formation of new aromatic compounds with different functional groups.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical lead compound.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the brominated aromatic ring are key functional groups that contribute to its reactivity and biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4-methylphenyl)acetamide: Lacks the cyano and cyclopropyl groups, resulting in different chemical properties and reactivity.

    2-(4-Methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide:

    2-(3-Bromo-4-methylphenyl)-N-methylacetamide: Contains a methyl group instead of the cyano group, affecting its chemical behavior and biological activity.

Uniqueness

2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide is unique due to the presence of both the cyano and cyclopropyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3-bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-9-2-3-10(6-12(9)15)7-14(18)17-13(8-16)11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHABMVBHOWQWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC(C#N)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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